- Investigation of the Lactam Side Chain Length Necessary for Optimal Indenoisoquinoline Topoisomerase I Inhibition and Cytotoxicity in Human Cancer Cell CulturesJournal of Medicinal Chemistry, 2007, 50(9), 2040-2048,
Cas no 937367-26-5 (tert-Butyl 11-aminoundecylcarbamate)

937367-26-5 structure
상품 이름:tert-Butyl 11-aminoundecylcarbamate
tert-Butyl 11-aminoundecylcarbamate 화학적 및 물리적 성질
이름 및 식별자
-
- tert-Butyl 11-aminoundecylcarbamate
- 1,1-Dimethylethyl N-(11-aminoundecyl)carbamate (ACI)
- tert-Butyl (11-aminoundecyl)carbamate
- 937367-26-5
- tert-butyl N-(11-aminoundecyl)carbamate
- BTKYLHCVXRGFLC-UHFFFAOYSA-N
- F79902
- N-Boc-undecane-1,11-diamine
- BP-28259
- N1-Boc-undecane-1,11-diamine
- SY343530
- MFCD02094502
- CS-0197523
- C16H34N2O2
- SCHEMBL964035
- DB-144557
-
- 인치: 1S/C16H34N2O2/c1-16(2,3)20-15(19)18-14-12-10-8-6-4-5-7-9-11-13-17/h4-14,17H2,1-3H3,(H,18,19)
- InChIKey: BTKYLHCVXRGFLC-UHFFFAOYSA-N
- 미소: O(C(NCCCCCCCCCCCN)=O)C(C)(C)C
계산된 속성
- 정밀분자량: 286.262028332g/mol
- 동위원소 질량: 286.262028332g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 3
- 중원자 수량: 20
- 회전 가능한 화학 키 수량: 13
- 복잡도: 237
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 64.4
- 소수점 매개변수 계산 참조값(XlogP): 4.1
tert-Butyl 11-aminoundecylcarbamate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Aaron | AR01JMKW-500mg |
N-Boc-undecane-1,11-diamine |
937367-26-5 | 95% | 500mg |
$439.00 | 2025-02-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268193-100mg |
tert-Butyl (11-aminoundecyl)carbamate |
937367-26-5 | 95% | 100mg |
¥1607.00 | 2024-04-24 | |
Aaron | AR01JMKW-50mg |
N-Boc-undecane-1,11-diamine |
937367-26-5 | 95% | 50mg |
$122.00 | 2025-02-11 | |
Aaron | AR01JMKW-100mg |
N-Boc-undecane-1,11-diamine |
937367-26-5 | 95% | 100mg |
$154.00 | 2025-02-11 | |
Aaron | AR01JMKW-1g |
N-Boc-undecane-1,11-diamine |
937367-26-5 | 95% | 1g |
$699.00 | 2025-02-11 | |
1PlusChem | 1P01JMCK-100mg |
N-Boc-undecane-1,11-diamine |
937367-26-5 | 95% | 100mg |
$184.00 | 2024-04-20 | |
1PlusChem | 1P01JMCK-50mg |
N-Boc-undecane-1,11-diamine |
937367-26-5 | 95% | 50mg |
$130.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268193-1g |
tert-Butyl (11-aminoundecyl)carbamate |
937367-26-5 | 95% | 1g |
¥7912.00 | 2024-04-24 | |
1PlusChem | 1P01JMCK-1g |
N-Boc-undecane-1,11-diamine |
937367-26-5 | 97% | 1g |
$610.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268193-250mg |
tert-Butyl (11-aminoundecyl)carbamate |
937367-26-5 | 95% | 250mg |
¥2541.00 | 2024-04-24 |
tert-Butyl 11-aminoundecylcarbamate 합성 방법
합성 방법 1
반응 조건
1.1 Solvents: Chloroform ; 24 h, rt
참조
합성 방법 2
반응 조건
1.1 Solvents: Chloroform ; rt; 20 h, rt
참조
- Preparation of peptide conjugates as IRAK4 protein kinase degraders, United States, , ,
합성 방법 3
반응 조건
참조
- Site-specific, covalent bioconjugation of proteins, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
참조
- Aliphatic pyrazinoylguanidine sodium channel blockers with beta agonist activity, United States, , ,
합성 방법 5
반응 조건
1.1 Solvents: Chloroform ; rt; overnight, rt
참조
- Oxobenzindolizinoquinolines as cytotoxic agents and their preparation, pharmaceutical compositions and us ein the treatment of cancer, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
참조
- Phenyl substituted pyrazinoylguanidine sodium channel blockers possessing beta agonist activity, United States, , ,
합성 방법 7
반응 조건
1.1 Solvents: Chloroform ; rt; 24 h, rt
참조
- Preparation of N-substituted indenoisoquinolines as Topoisomerase 1 inhibitors for the treatment of cancer, United States, , ,
합성 방법 8
반응 조건
1.1 Solvents: Chloroform ; rt; overnight, rt
참조
- Synthesis and biological evaluation of 14-(aminoalkyl-aminomethyl)aromathecins as topoisomerase I inhibitors: Investigating the hypothesis of shared structure-activity relationshipsBioorganic & Medicinal Chemistry, 2009, 17(20), 7145-7155,
합성 방법 9
반응 조건
1.1 Solvents: Chloroform ; rt; 24 h, rt
참조
- Preparation of N-substituted indenoisoquinolines as antitumor agents and pharmaceutical formulations containing them, United States, , ,
합성 방법 10
반응 조건
1.1 Solvents: Chloroform , 1,4-Dioxane ; rt; 24 h, rt
참조
- Preparation of N-substituted indenoisoquinolines having topoisomerase I inhibitory activity, World Intellectual Property Organization, , ,
합성 방법 11
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Methanol ; 10 h, rt; 12 h, rt
참조
- Preparation of pyrazinoylguanidines as sodium channel blockers with β-agonist activity, World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Methanol ; 12 h, rt
참조
- Preparation of phenylpyrazinoylguanidines as sodium channel blockers possessing β-agonist activity, World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
1.1 Solvents: Dichloromethane ; 12 h, 25 °C
참조
- Preparation of bifunctional compounds as HMG-CoA reductase degradation-inducing compounds, World Intellectual Property Organization, , ,
합성 방법 14
반응 조건
1.1 Solvents: Chloroform ; rt
참조
- Synthesis and use of N-substituted indenoisoquinoline compounds as dual tyrosyl-DNA phosphodiesterase I (Tdp1)- topoisomerase I (Top1) inhibitors, United States, , ,
tert-Butyl 11-aminoundecylcarbamate Raw materials
tert-Butyl 11-aminoundecylcarbamate Preparation Products
tert-Butyl 11-aminoundecylcarbamate 관련 문헌
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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